molecular formula C22H18N6O4 B2617393 (E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide CAS No. 900009-25-8

(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide

Cat. No.: B2617393
CAS No.: 900009-25-8
M. Wt: 430.424
InChI Key: QVAUVTKHGXXVGS-UXBLZVDNSA-N
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Description

The molecule features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 3,4-dimethylphenyl group and at the 5-position with an (E)-3-(4-nitrophenyl)acrylamide moiety.

Properties

IUPAC Name

(E)-N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O4/c1-14-3-7-18(11-15(14)2)27-21-19(12-24-27)22(30)26(13-23-21)25-20(29)10-6-16-4-8-17(9-5-16)28(31)32/h3-13H,1-2H3,(H,25,29)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAUVTKHGXXVGS-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. The unique structural features of this compound contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N6O4C_{22}H_{18}N_{6}O_{4}, with a molecular weight of approximately 430.424 g/mol. The compound features a fused heterocyclic core that is characteristic of pyrazolo[3,4-d]pyrimidines, which are known for their significant biological activities.

PropertyValue
Molecular FormulaC22H18N6O4C_{22}H_{18}N_{6}O_{4}
Molecular Weight430.424 g/mol
Purity≥95%

Biological Activity Overview

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has been studied for its potential as a selective inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.

Anticancer Activity

Recent studies have demonstrated that (E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide shows promising anticancer activity. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). It exhibited significant antiproliferative effects with IC50 values indicating potent activity against these cell lines.
  • Mechanism of Action : The compound induces apoptosis and arrests the cell cycle at the S and G2/M phases. Flow cytometry analyses revealed an increase in the BAX/Bcl-2 ratio, suggesting that it promotes apoptotic pathways effectively .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazolo[3,4-d]pyrimidine derivatives:

  • Study on EGFR Inhibition : A related study synthesized new derivatives that were evaluated for their ability to inhibit epidermal growth factor receptor (EGFR), a common target in cancer therapy. One derivative showed an IC50 value of 0.016 µM against wild-type EGFR and demonstrated efficacy against mutant forms .
  • Cell Cycle Arrest : Additional research indicated that compounds similar to (E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide can lead to significant cell cycle arrest in various cancer types. For example, compounds derived from this scaffold have shown G2/M phase arrest with increased levels of pro-apoptotic proteins .

Comparative Analysis

To better understand the biological activity of this compound compared to other derivatives within the same class, a comparative analysis is provided below:

Compound NameStructural FeaturesBiological Activity
(E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamideUnique substitutions enhancing CDK2 inhibitionAnticancer activity
N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(3-fluorophenyl)acetamideSimilar pyrazolo coreAnticancer activity
N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylacetamideContains chlorophenyl groupAntimicrobial properties

Scientific Research Applications

Synthesis and Characterization

Recent studies have reported various methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives. The synthesis typically involves the reaction of appropriate precursors under specific conditions to yield compounds with desired substituents. For example, a study detailed the synthesis of new derivatives through liquid-solid phase transfer catalysis, yielding compounds with high purity and yield rates . Characterization techniques such as NMR spectroscopy and X-ray diffraction are commonly employed to confirm the structures of these compounds.

Anticancer Properties

The primary application of (E)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-nitrophenyl)acrylamide lies in its anticancer activity. Various studies have evaluated its effectiveness against different cancer cell lines:

  • Cell Line Studies : The compound has shown promising results against human colorectal carcinoma (HCT 116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines. The antiproliferative activity was assessed using the MTT assay, revealing an IC50 range that indicates significant potency compared to established anticancer drugs like sunitinib .
  • Mechanism of Action : The anticancer mechanisms are believed to involve the inhibition of DNA topoisomerase, a target for many anticancer agents. Molecular docking studies suggest that the compound's effectiveness may be attributed to favorable intermolecular interactions with this target .

Inhibition of Kinases

The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its ability to inhibit various kinases involved in cancer progression. Research indicates that derivatives from this class can act as inhibitors of cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), contributing to their anticancer effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the pyrazolo[3,4-d]pyrimidine core can significantly alter biological activity:

Substituent Effect on Activity
3,4-DimethylphenylEnhances antiproliferative activity
4-NitrophenylContributes to increased selectivity
Additional alkyl groupsMay improve solubility and bioavailability

Case Studies

Several case studies highlight the successful application of pyrazolo[3,4-d]pyrimidine derivatives in preclinical settings:

  • A recent study synthesized a series of new derivatives and evaluated their antiproliferative activities against the NCI 60 cancer cell line panel. Compounds exhibiting potent activity were further tested against breast cancer cell lines MDA-MB-468 and T47D, demonstrating significant tumor selectivity and efficacy .
  • Another investigation focused on the design and synthesis of novel pyrazolo[3,4-d]pyrimidines as EGFR-TK inhibitors. These compounds displayed promising results in inhibiting tumor growth in vitro and warrant further exploration in vivo .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Their Implications

The compound is compared below with structurally similar derivatives (Table 1), focusing on substituent effects and molecular properties.

Table 1: Structural and Molecular Comparison of Analogs

Compound Name Pyrazolo Substituent Acrylamide Substituent Molecular Weight (g/mol) Key Features Reference
Target Compound 3,4-Dimethylphenyl 4-Nitrophenyl ~425 (calculated) High lipophilicity, electron-withdrawing nitro group N/A
Compound 3-Chlorophenyl Phenyl 391.815 Moderate polarity, halogenated aryl
Compound (5012) Not specified 4-Nitrophenyl Not reported Nitro group enhances binding affinity
Compound (Example 53) Fluorophenyl-chromen Fluorobenzamide 589.1 (M+1) Fluorine improves metabolic stability
Key Findings from Analogs

Substituent Effects on Binding :

  • The 4-nitrophenyl group (, Target Compound) is associated with enhanced binding to kinases and other enzymes due to its electron-withdrawing nature, which stabilizes charge-transfer interactions.
  • Halogenated aryl groups (e.g., 3-chlorophenyl in ) increase polarity and may improve solubility but reduce membrane permeability compared to alkyl-substituted analogs.

Impact of Fluorine :

  • Fluorinated analogs () exhibit improved metabolic stability and target selectivity, as seen in the 5-fluoro-3-(3-fluorophenyl)chromen derivative.

This substituent is less polar than halogenated analogs, increasing lipophilicity.

Research Findings and Computational Insights

NMR and Structural Analysis
  • highlights that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts in NMR spectra. For the target compound, the 4-nitrophenyl group would likely perturb chemical environments in these regions, aiding structural confirmation.
Molecular Similarity Metrics
  • Computational methods (e.g., Tanimoto and Dice indexes ) quantify structural similarity between analogs. The target compound’s 4-nitrophenyl and 3,4-dimethylphenyl groups may yield high similarity scores with kinase inhibitors, predicting overlapping biological activities.

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound?

Synthesis optimization requires careful control of:

  • Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance solubility of intermediates, while ethanol improves reaction kinetics for cyclization steps .
  • Catalysts : Triethylamine is commonly used to neutralize acidic byproducts and accelerate nucleophilic substitutions .
  • Temperature : Reactions involving pyrazolo[3,4-d]pyrimidine cores typically proceed efficiently at 60–80°C to balance yield and purity .

Table 1: Comparative Synthesis Conditions for Analogous Compounds

ParameterExample 1 (Pyrazolo-pyrimidine derivative) Example 2 (Acetamide analog)
SolventEthanolDry acetonitrile
CatalystTriethylamineNone (base-free conditions)
Temperature70°CRoom temperature
Yield78%65%

Q. How should researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic methods:

  • 1H/13C NMR : Confirm substituent positions (e.g., nitrophenyl acrylamide) via chemical shifts and coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (±5 ppm accuracy) and detects impurities .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in kinase inhibition assays?

Discrepancies may arise from assay-specific conditions (e.g., ATP concentration, pH). Mitigation strategies include:

  • Orthogonal Assays : Compare enzymatic (e.g., ADP-Glo™) and cellular (e.g., proliferation) assays to differentiate direct inhibition from off-target effects .
  • Structural Dynamics : Perform molecular docking to evaluate binding mode consistency across kinase isoforms (e.g., EGFR vs. VEGFR2) .
  • Metabolic Stability : Use liver microsome assays to rule out rapid degradation confounding activity results .

Q. How can structure-activity relationship (SAR) studies be designed for acrylamide derivatives of pyrazolo-pyrimidines?

SAR workflows should incorporate:

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing 4-nitrophenyl with 4-cyanophenyl) to assess electronic effects on potency .
  • Positional Isomerism : Compare (E)- vs. (Z)-acrylamide configurations using NOESY NMR to determine stereochemical impacts .
  • Pharmacophore Mapping : Overlay crystal structures of target proteins (e.g., kinases) to identify critical hydrogen-bonding motifs .

Table 2: Key SAR Insights from Analogous Compounds

ModificationBiological Impact
Nitro → Methoxy substitutionReduced kinase inhibition (IC50 ↑ 3-fold)
Acrylamide → PropionamideImproved solubility but ↓ cellular uptake
3,4-Dimethylphenyl → FluorophenylEnhanced selectivity for tyrosine kinases

Q. What methodologies resolve conflicting solubility and stability data in preclinical studies?

  • pH-Dependent Solubility : Perform equilibrium solubility assays across pH 1–7.4 using shake-flask methods .
  • Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and oxidative (H2O2) conditions to identify degradation pathways .
  • Co-solvent Screening : Test formulations with cyclodextrins or PEG-400 to improve bioavailability without altering activity .

Methodological Notes

  • Data Contradiction Analysis : Use multivariate statistics (e.g., PCA) to distinguish assay artifacts from true biological variability .
  • Synthetic Scalability : Transition from batch to flow chemistry for multi-step syntheses to enhance reproducibility (e.g., Omura-Sharma-Swern oxidation analogs) .

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